4-Amino-6-chloropyrimidine-5-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-6-chloropyrimidine-5-carbaldehyde and related derivatives often involves reactions under specific conditions to ensure the desired structural configuration and functional groups are obtained. For instance, microwave-assisted synthesis under solvent-free conditions has been reported as an efficient method for preparing pyrazolo[3,4-d]pyrimidines starting from N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes, demonstrating the versatility of 4-Amino-6-chloropyrimidine derivatives in heterocyclic chemistry (Quiroga et al., 2008).
Molecular Structure Analysis
The molecular structure of 4-Amino-6-chloropyrimidine-5-carbaldehyde derivatives has been characterized by various spectroscopic techniques. Studies have revealed that the electronic structure of these molecules can be polarized, and hydrogen bonding plays a significant role in their three-dimensional framework or sheet-like arrangements, as seen in related compounds (Low et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 4-Amino-6-chloropyrimidine-5-carbaldehyde exhibit a wide range of reactivities and selectivities. For example, chemoselective substitution reactions have been demonstrated, showing the potential for producing diaminopyrimidine aldehydes with high yield (Choudhury et al., 2008). Additionally, SNAr reactions on this compound have led to amination, solvolysis, and condensation products under environmentally friendly conditions (Trilleras et al., 2022).
Physical Properties Analysis
While specific studies detailing the physical properties of 4-Amino-6-chloropyrimidine-5-carbaldehyde itself were not found, the structural and physical characteristics of similar compounds suggest that these properties are crucial for their reactivity and application in synthesis. The crystalline structure, melting points, and solubility in various solvents would be of interest for further investigation to understand this compound's behavior in chemical processes.
Chemical Properties Analysis
The chemical properties of 4-Amino-6-chloropyrimidine-5-carbaldehyde derivatives, including their reactivity with nucleophiles, electrophiles, and their behavior in condensation reactions, highlight their utility in organic synthesis. For instance, the compound's ability to undergo cyclocondensation reactions to form pyrido[2,3-d]pyrimidines underlines its reactivity and application in synthesizing complex heterocyclic systems (Bakulina et al., 2014).
Scientific Research Applications
Specific Scientific Field
Summary of the Application
4-Amino-6-chloropyrimidine-5-carbaldehyde is a type of pyrimidine derivative. Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Methods of Application or Experimental Procedures
The synthesis of pyrimidines involves numerous methods. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application in Synthesis of N-Heterocyclic Systems
Specific Scientific Field
Summary of the Application
4-Amino-6-chloropyrimidine-5-carbaldehyde can be used in the synthesis of N-heterocyclic systems .
Methods of Application or Experimental Procedures
The method involves a sequence of reactions of S N Ar, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
Results or Outcomes
The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
Application in Synthesis of Fused Pyrimidines
Specific Scientific Field
Summary of the Application
4-Amino-6-chloropyrimidine-5-carbaldehyde can be used as a precursor for the construction of fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, and others .
Methods of Application or Experimental Procedures
The synthesis of these fused pyrimidines involves reactions of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones . The reaction of β-diketones (acetylacetone, benzoylmethane) with N-cyanoamidines or commercial N-cyanoguanidine (dicyandiamide) in the presence of Ni(OAc)2 is a convenient method to access o-aminopyrimidine ketones with an unsubstituted NH2 group .
Results or Outcomes
The synthesized fused pyrimidines based on pyrimidine o-amino aldehydes and o-amino ketones are important pharmacophores for the development of new drugs .
Application in Selective Monoamination
Specific Scientific Field
Summary of the Application
4-Amino-6-chloropyrimidine-5-carbaldehyde can be used in selective monoamination of dichloroheteroarenes .
Methods of Application or Experimental Procedures
Selective monoamination of the corresponding dichloroheteroarenes can be accomplished in high yields under catalyst-free conditions .
Results or Outcomes
The selective monoamination process results in high yields .
Safety And Hazards
When handling “4-Amino-6-chloropyrimidine-5-carbaldehyde”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental exposure, follow the first aid measures provided .
Relevant Papers There are several papers related to “4-Amino-6-chloropyrimidine-5-carbaldehyde” and similar compounds . These papers discuss the synthesis and use of these compounds in scientific research.
properties
IUPAC Name |
4-amino-6-chloropyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJNFUXEBVBARW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065717 | |
Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-chloropyrimidine-5-carbaldehyde | |
CAS RN |
14160-93-1 | |
Record name | 4-Amino-6-chloro-5-pyrimidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14160-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014160931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-6-chloropyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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